1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone is a synthetic organic compound that features both phenolic and pyrimidine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and 4-hydroxy-6-methylpyrimidine-2-thiol.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with 4-hydroxy-6-methylpyrimidine-2-thiol in the presence of a suitable base (e.g., sodium hydroxide) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Synthesis: Implementing continuous flow synthesis to improve efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted pyrimidines.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biochemistry: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways Involved: Modulating biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone: can be compared with other compounds such as:
Uniqueness
- Functional Groups : The presence of both phenolic and pyrimidine functionalities makes it unique.
- Reactivity : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, distinguishes it from similar compounds.
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-7-4-12(19)15-13(14-7)20-6-11(18)8-2-3-9(16)10(17)5-8/h2-5,16-17H,6H2,1H3,(H,14,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSMOSVLZXNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350771 | |
Record name | 2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645229 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
429649-34-3 | |
Record name | 2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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